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Maltopentose Peracetate - 70681-32-2

Maltopentose Peracetate

Catalog Number: EVT-1487337
CAS Number: 70681-32-2
Molecular Formula: C₆₄H₈₆O₄₃
Molecular Weight: 1543.34
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Product Introduction

Overview

Maltopentose Peracetate is a derivative of maltopentose, which is a saccharide composed of five glucose units linked by α(1→4) glycosidic bonds. The peracetate form indicates that each hydroxyl group on the maltopentose has been acetylated, enhancing its solubility and stability for various applications. Maltopentose itself is commonly found in malted foods and beverages and plays a significant role in the food industry due to its sweetness and functional properties.

Source

Maltopentose can be obtained from the enzymatic hydrolysis of starch, particularly from sources like barley or corn. The peracetate derivative is synthesized through acetylation processes involving acetic anhydride or acetyl chloride in the presence of a base catalyst, which facilitates the substitution of hydroxyl groups with acetyl groups.

Classification

Maltopentose Peracetate belongs to the class of oligosaccharides and is categorized under glycosides due to its structure comprising sugar units linked by glycosidic bonds. It is also classified as a carbohydrate derivative due to the modification of its hydroxyl groups.

Synthesis Analysis

Methods

The synthesis of Maltopentose Peracetate typically involves two main steps: the extraction of maltopentose and its subsequent acetylation. The general procedure includes:

  1. Extraction of Maltopentose: This can be achieved through enzymatic hydrolysis of starch, using enzymes such as alpha-amylase and glucoamylase to break down starch into smaller oligosaccharides, including maltopentose.
  2. Acetylation: The extracted maltopentose is then reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine or sodium bicarbonate). This reaction replaces the hydroxyl groups with acetyl groups, resulting in Maltopentose Peracetate.

Technical Details

  • Reaction Conditions: The reaction typically occurs at elevated temperatures (around 60-80°C) and requires careful control of pH to ensure complete acetylation without degradation of the sugar backbone.
  • Purification: Post-reaction, purification techniques such as precipitation, chromatography, or recrystallization are employed to isolate Maltopentose Peracetate from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Maltopentose Peracetate has a molecular formula of C15H28O10C_{15}H_{28}O_{10}. The structure consists of five glucose units linked together, with each unit having an acetyl group attached to its hydroxyl positions.

Data

  • Molecular Weight: Approximately 328.39 g/mol.
  • Structural Representation: The structure can be depicted as follows:
Maltopentose Peracetate=Glucose5+5Acetyl Groups\text{Maltopentose Peracetate}=\text{Glucose}_5+5\text{Acetyl Groups}

This representation highlights the repeating glucose units and their respective acetyl modifications.

Chemical Reactions Analysis

Reactions

Maltopentose Peracetate can participate in various chemical reactions typical for carbohydrates:

  1. Hydrolysis: In aqueous conditions, it can undergo hydrolysis back to maltopentose, especially under acidic conditions.
  2. Reduction: The carbonyl groups can be reduced to form sugar alcohols.
  3. Deacetylation: Under alkaline conditions or with specific enzymes, the acetyl groups can be removed, regenerating maltopentose.

Technical Details

  • Kinetics: The rate of hydrolysis can be influenced by pH and temperature, with higher temperatures generally increasing reaction rates.
  • Mechanism: Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon by water molecules, facilitated by acid or base catalysis.
Mechanism of Action

The mechanism by which Maltopentose Peracetate exerts its effects primarily involves its interaction with biological systems:

  1. Metabolism: Once ingested, Maltopentose Peracetate is hydrolyzed into maltopentose by enzymes such as amylase.
  2. Absorption: Maltopentose is then absorbed in the intestine through specific transport mechanisms involving sodium-glucose transporters.

Data

Studies indicate that oligosaccharides like maltopentose can influence gut microbiota positively, promoting beneficial bacteria growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Maltopentose Peracetate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol due to its acetylated nature.

Chemical Properties

  • Melting Point: The melting point ranges around 150-160°C.
  • Stability: It shows stability under normal storage conditions but may degrade under prolonged exposure to heat or moisture.
Applications

Maltopentose Peracetate finds various scientific uses:

  1. Food Industry: Used as a sweetener and texturizer in food products due to its enhanced solubility.
  2. Pharmaceuticals: Acts as a stabilizer for drug formulations and can enhance bioavailability when used in drug delivery systems.
  3. Biotechnology: Utilized in research for synthesizing glycoconjugates and studying carbohydrate-protein interactions.

Properties

CAS Number

70681-32-2

Product Name

Maltopentose Peracetate

Molecular Formula

C₆₄H₈₆O₄₃

Molecular Weight

1543.34

Synonyms

Peracetyl maltopentaose; Heptadecaacetyl-D-maltopentaose; O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-gl

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